molecular formula C9H11ClN2O B2823210 2-amino-4-chloro-N-ethylbenzamide CAS No. 2953-62-0

2-amino-4-chloro-N-ethylbenzamide

Cat. No.: B2823210
CAS No.: 2953-62-0
M. Wt: 198.65
InChI Key: FEFPWPQNYWXQIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-ethylbenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with ethylamine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-ethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium hydroxide, methanol.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzamides .

Scientific Research Applications

2-amino-4-chloro-N-ethylbenzamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-4-chloro-N-ethylbenzamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

2-amino-4-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPWPQNYWXQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2953-62-0
Record name 2-amino-4-chloro-N-ethylbenzamide
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